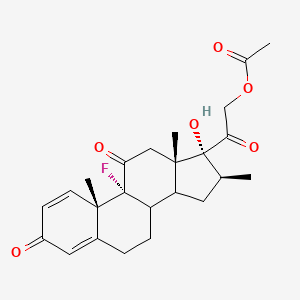

11-Oxo-Betamethsone-21-Acetate

Description

The Steroid Hormone System: An Overview of Endogenous and Synthetic Corticosteroids

Corticosteroids are a class of steroid hormones produced in the adrenal cortex. wikipedia.org They are broadly divided into two main types: glucocorticoids and mineralocorticoids. wikipedia.orgbuzzrx.com Glucocorticoids, such as the endogenously produced cortisol (also known as hydrocortisone), are critical for regulating metabolism and immune responses. nih.govsmw.ch Mineralocorticoids, with aldosterone (B195564) being the primary example, are mainly involved in maintaining salt and water balance. smw.ch

The therapeutic potential of natural glucocorticoids spurred the development of synthetic analogues. frontiersin.org These human-made drugs are designed to mimic and often enhance the anti-inflammatory and immunosuppressive effects of cortisol. smw.chclevelandclinic.org Prominent examples of synthetic corticosteroids include prednisone (B1679067), dexamethasone (B1670325), and betamethasone (B1666872). frontiersin.orgwikipedia.org These synthetic derivatives are structurally based on the cortisol molecule but are modified to alter their potency, receptor selectivity, and metabolic stability. frontiersin.orgsmw.ch For instance, many synthetic glucocorticoids are engineered to have potent glucocorticoid activity with minimal mineralocorticoid effects to avoid side effects like hypertension. smw.chdrugbank.com

| Feature | Endogenous Glucocorticoid (Cortisol) | Synthetic Glucocorticoid (Betamethasone) |

| Primary Function | Stress response, metabolism, immune regulation. nih.gov | Potent anti-inflammatory and immunosuppressive agent. drugbank.com |

| Origin | Naturally produced by the adrenal cortex. nih.gov | Synthetically manufactured. frontiersin.org |

| Relative Anti-Inflammatory Potency | 1. glowm.com | 25. glowm.com |

| Mineralocorticoid Activity | Present. wikipedia.org | Negligible. drugbank.com |

The Chemical Space of Glucocorticoid Derivatives in Pharmaceutical Research

Pharmaceutical research has extensively explored the chemical space of glucocorticoids to develop derivatives with optimized therapeutic profiles. researchgate.net Modifications to the basic steroid structure are a key strategy in drug design. These changes can include the introduction of double bonds, halogen atoms (like fluorine), or methyl groups to the steroid nucleus. wikipedia.orgnih.gov Betamethasone, for example, is a fluorinated derivative of prednisolone (B192156). glowm.com

Another common strategy involves esterification at the C17 and C21 positions. scbt.com Attaching different ester groups, such as acetate (B1210297), dipropionate, or valerate (B167501), creates prodrugs that can influence the compound's lipophilicity, absorption, and duration of action. glowm.com Betamethasone 21-acetate is an acetate ester of betamethasone, a modification intended to modulate its properties. chemicalbook.comnih.gov This vast library of derivatives allows for a wide range of formulations, from oral tablets to topical creams and injections, tailored to specific inflammatory conditions. buzzrx.comglowm.comglowm.com

Rationale for Investigating Oxidized Steroid Metabolites, with a Focus on 11-Oxo-Betamethasone-21-Acetate

The biological activity of both endogenous and synthetic glucocorticoids is tightly regulated by metabolic enzymes. nih.gov A critical pathway in this regulation is the interconversion between the active 11β-hydroxy form and the largely inactive 11-oxo (or 11-keto) form. frontiersin.orgnih.gov This reaction is catalyzed by isoenzymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govnih.gov Specifically, 11β-HSD2 primarily converts active cortisol to inactive cortisone (B1669442), protecting tissues from excessive glucocorticoid exposure. nih.govfrontiersin.orgnih.gov

The metabolism of synthetic glucocorticoids like betamethasone also involves this oxidative pathway. nih.govbioscientifica.com Studies have shown that betamethasone undergoes oxidation of its 11β-hydroxyl group, among other transformations. nih.govbioscientifica.com The product of this specific reaction is 11-oxo-betamethasone. When the parent compound is betamethasone 21-acetate, the resulting metabolite is 11-Oxo-Betamethasone-21-Acetate.

| Property | Value |

| Compound Name | 11-Oxo-Betamethasone-21-Acetate |

| Synonyms | 11-Dehydrobetamethasone 21-acetate, Betamethasone 11-Oxo 21-Acetate. |

| Molecular Formula | C24H29FO6. acanthusresearch.com |

| Molecular Weight | 432.49 g/mol . |

| Appearance | White solid. |

| Parent Drug | Betamethasone. acanthusresearch.com |

Structure

3D Structure

Properties

IUPAC Name |

[2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHVOWYSNMKQPU-HYULNMSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Enzymatic Transformations Involving 11 Oxo Betamethasone 21 Acetate

Role of 11β-Hydroxysteroid Dehydrogenases in Glucocorticoid Interconversion

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid activity at a pre-receptor level. bioscientifica.com These enzymes catalyze the interconversion between active 11β-hydroxy glucocorticoids (like cortisol and betamethasone) and their inactive 11-keto counterparts (like cortisone (B1669442) and 11-oxo-betamethasone). bioscientifica.comnih.govresearchgate.net There are two primary isozymes, 11β-HSD1 and 11β-HSD2, which exhibit distinct functions and tissue distributions. bioscientifica.com

11β-HSD1 predominantly functions as a reductase in intact cells, converting inactive 11-keto steroids into their active 11β-hydroxy forms. nih.govahajournals.orgpnas.orgphysiology.org This enzyme is widely expressed in key metabolic tissues, including the liver, adipose tissue, and central nervous system. physiology.orgmdpi.com The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. mdpi.combioscientifica.com

The conversion of 11-oxo-betamethasone to active betamethasone (B1666872) by 11β-HSD1 would amplify the glucocorticoid effect within the tissues where this enzyme is expressed. This localized activation allows for a fine-tuning of glucocorticoid action, independent of circulating cortisol levels. mdpi.com The Δ¹-dehydro configuration present in prednisone (B1679067) has been shown to increase the reductase activity of 11β-HSD1, leading to higher hepatic first-pass activation compared to cortisone. oup.com Given the structural similarities, it is plausible that the Δ¹,⁴-diene structure of betamethasone would also influence its interaction with 11β-HSD1.

In contrast to 11β-HSD1, 11β-HSD2 is a high-affinity, NAD⁺-dependent dehydrogenase that exclusively catalyzes the oxidation of active 11β-hydroxy glucocorticoids to their inactive 11-keto forms. bioscientifica.comnih.govresearchgate.netresearchgate.net This enzyme's primary role is to protect mineralocorticoid receptors (MR) in tissues like the kidney, colon, and salivary glands from being illicitly occupied by cortisol, thereby allowing aldosterone (B195564) to bind selectively. bioscientifica.comresearchgate.netpnas.orgphysiology.org

The oxidative activity of 11β-HSD2 on betamethasone would lead to the formation of 11-oxo-betamethasone, effectively inactivating the steroid. Structural modifications to the steroid nucleus can significantly impact its susceptibility to 11β-HSD2-mediated inactivation. For instance, 9α-fluorination, a feature of betamethasone, has been shown to decrease oxidation by 11β-HSD2 and, in fact, shift the enzyme's activity towards reduction. oup.com This reduced inactivation by 11β-HSD2 contributes to the enhanced potency of fluorinated glucocorticoids. oup.com

11β-HSD1 Reductase Activity on C-11 Oxo-Steroids

Investigation of Steroid Side-Chain Metabolism and Acetate (B1210297) Hydrolysis at C-21

The C-21 acetate ester of 11-Oxo-Betamethasone-21-Acetate is a prodrug feature. Esterification at the C-21 position generally increases the lipophilicity of corticosteroids, which can enhance their absorption. nih.govdrugbank.comnih.gov However, for the steroid to become pharmacologically active (in this case, after reduction at C-11), the ester must be hydrolyzed by esterases to release the free 21-hydroxyl group. nih.gov

The hydrolysis of C-21 esters is a well-established step in the activation of many corticosteroid prodrugs. nih.govgoogle.com Studies on various corticosteroid esters, such as those of fluocinolone (B42009) acetonide and deoxycorticosterone, have shown that they undergo hydrolysis in biological media. nih.govnih.gov For instance, deoxycorticosterone acetate is hydrolyzed to the corresponding alcohol, and this hydrolysis can occur concurrently with other metabolic transformations. nih.gov Similarly, the conversion of betamethasone 21-valerate to betamethasone is accelerated by skin homogenates, indicating the presence of sufficient esterase activity in the skin. nih.gov In the case of betamethasone acetate, it is considered to act as a prodrug or reservoir, slowly releasing active betamethasone. researchgate.netnih.gov

A preparation method for prednisolone (B192156) involves the hydrolysis of the 21-acetate ester as a key step. google.com This highlights the general understanding that C-21 acetate groups are readily cleaved in vivo to yield the active alcohol.

In Vitro Metabolic Stability and Biotransformation Studies of 11-Oxo-Betamethasone-21-Acetate

Direct in vitro metabolic stability studies specifically on 11-Oxo-Betamethasone-21-Acetate are not extensively documented in the provided search results. However, we can infer its likely metabolic fate from studies on related compounds.

An in vitro study on betamethasone 17-valerate showed that about 10% penetrated canine skin over 24 hours without significant metabolism of the ester. nih.gov Another study using a living skin equivalent found that while betamethasone 17-valerate degradation was not significantly different with or without skin homogenate, the conversion of betamethasone 21-valerate to betamethasone was accelerated, indicating esterase activity. nih.gov

In vitro phototoxicity studies have been conducted on betamethasone valerate (B167501) and betamethasone dipropionate, which were found to cause photohemolysis and photoperoxidation. nih.govresearchgate.net While not directly metabolic stability, this demonstrates the potential for in vitro degradation under specific conditions.

The biotransformation of various corticosteroids by the fungus Penicillium decumbens has been investigated, showing that C-21 acetoxy groups were hydrolyzed to the alcohol. nih.gov While a microbial model, it further supports the general susceptibility of the C-21 acetate to hydrolysis.

Comparative Metabolic Profiling of 11-Oxo-Betamethasone-21-Acetate with Parent Betamethasone and Other Esters

The metabolic profile of 11-Oxo-Betamethasone-21-Acetate would be intrinsically linked to that of its parent compound, betamethasone, and its various esters. The metabolism of betamethasone itself involves processes such as 6β-hydroxylation, oxidation of the 11β-hydroxyl group (as discussed), and reduction of the C-20 carbonyl group, followed by side-chain cleavage. drugbank.com

A key difference in the metabolism of betamethasone esters lies in the rate and extent of their hydrolysis to active betamethasone. Betamethasone dipropionate, having two ester groups, is more potent than betamethasone valerate, which has one. drugbank.comnih.gov This is attributed to enhanced lipophilicity and absorption. drugbank.comnih.gov

A study comparing betamethasone phosphate (B84403) and betamethasone acetate found that the phosphate ester was readily absorbed, while the acetate ester was not detected in plasma, suggesting it acts as a long-acting prodrug that is slowly hydrolyzed to betamethasone. researchgate.netnih.gov The metabolic clearance of corticosteroids can also be influenced by factors such as thyroid status, with decreased clearance in hypothyroidism and increased clearance in hyperthyroidism. fda.govfda.gov

The table below summarizes the key metabolic enzymes and transformations for related compounds.

| Compound/Metabolite | Key Enzyme(s) | Transformation | Effect |

| 11-Oxo-Betamethasone | 11β-HSD1 | Reduction of C-11 keto group | Activation |

| Betamethasone | 11β-HSD2 | Oxidation of C-11 hydroxyl group | Inactivation |

| Cytochrome P450 (e.g., for 6β-hydroxylation) | Hydroxylation | Metabolism/Excretion | |

| Betamethasone-21-Acetate | Esterases | Hydrolysis of C-21 acetate | Activation (releases betamethasone) |

| Betamethasone-17-Valerate | Esterases | Hydrolysis of C-17 valerate | Activation (releases betamethasone) |

| Betamethasone Dipropionate | Esterases | Hydrolysis of ester groups | Activation (releases betamethasone) |

This table is generated based on inferred metabolic pathways from related compounds.

Impact of Structural Modifications on Metabolic Clearance and Enzymatic Specificity

Structural modifications to the corticosteroid scaffold have a profound impact on metabolic clearance and how the molecule interacts with enzymes like 11β-HSD.

Fluorination: The 9α-fluoro group, present in betamethasone, is a critical modification. It significantly enhances anti-inflammatory activity and reduces mineralocorticoid effects. fda.govfda.gov Crucially, 9α-fluorination decreases the rate of oxidation by 11β-HSD2 and can even shift the enzyme's function towards reduction, thereby reducing inactivation and prolonging the drug's half-life. oup.com

Methylation: The 16β-methyl group in betamethasone (distinguishing it from its 16α-methyl epimer, dexamethasone) also influences its activity and metabolism. fda.govfda.gov Methylation at C-16 can inhibit the reduction of the A-ring of the steroid, a major metabolic pathway for older corticosteroids. publish.csiro.au Furthermore, 16α- and 16β-methyl substitutions have been shown to diminish reduction by 11β-HSD1. oup.com

Esterification: As previously discussed, esterification at C-17 or C-21 affects lipophilicity, absorption, and the rate of prodrug activation. drugbank.comnih.govpharmacompass.com The nature and position of the ester can create a sustained-release profile, as seen with betamethasone acetate. nih.gov Mass spectrometry studies have shown that 17-esters and 21-esters can be differentiated by their specific fragmentation patterns. dshs-koeln.de

These structural features collectively contribute to the metabolic profile of betamethasone and its derivatives, including 11-Oxo-Betamethasone-21-Acetate, by modulating their interaction with metabolic enzymes and influencing their rate of activation, inactivation, and clearance.

Biological Activity and Receptor Interactions of 11 Oxo Betamethasone 21 Acetate in Preclinical Models

Glucocorticoid Receptor (GR) Binding Affinity and Specificity

The affinity and specificity with which 11-Oxo-Betamethasone-21-Acetate binds to the glucocorticoid receptor are critical determinants of its potency and potential for off-target effects.

Competitive Binding Assays and Receptor Transactivation Studies

Competitive binding assays are fundamental in determining the relative binding affinity of a steroid for the GR. These assays typically measure the ability of an unlabeled steroid, such as 11-Oxo-Betamethasone-21-Acetate, to compete with a radiolabeled glucocorticoid for binding to the GR in a cytosolic preparation. nih.gov Receptor transactivation studies, often employing reporter gene assays in cultured cells, provide a functional measure of a ligand's ability to activate the GR and initiate gene transcription. psu.edu For instance, in such assays, cells are transfected with a GR expression vector and a reporter gene linked to a glucocorticoid response element. The level of reporter gene expression then serves as an indicator of the ligand's agonistic activity. psu.edu

While specific data for 11-Oxo-Betamethasone-21-Acetate is not extensively detailed in the provided results, the principles of these assays are well-established for characterizing glucocorticoids. nih.govpsu.edu It is known that 11-keto steroids can act as potent GR agonists. researchgate.net For example, 11-ketodexamethasone, a related compound, demonstrates a binding affinity for the GR comparable to that of dexamethasone (B1670325). researchgate.net This suggests that the 11-oxo group does not necessarily abolish receptor binding.

Influence of C-11 Oxidation on GR Ligand Recognition

The conversion of an 11β-hydroxyl group to an 11-keto group is a key metabolic transformation for glucocorticoids, catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). oup.comresearchgate.net Generally, 11-keto metabolites are considered biologically inert at the glucocorticoid receptor. nih.gov However, some 11-keto steroids, like 11-ketodexamethasone, can retain significant GR binding affinity and act as potent GR agonists. researchgate.net This indicates that the influence of C-11 oxidation on GR ligand recognition is not uniform across all glucocorticoids and can be affected by other structural features of the molecule. The presence of a 9α-fluoro substituent, as seen in betamethasone (B1666872) and its derivatives, is known to enhance glucocorticoid activity. researchgate.net

Modulation of Intracellular Signaling Pathways Associated with Glucocorticoid Action

Upon binding to its ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. oup.comnih.gov In the nucleus, the ligand-activated GR can modulate gene expression through several mechanisms. It can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress transcription. nih.gov Glucocorticoids are known to inhibit pro-inflammatory signaling pathways, such as those involving NF-Kappa B, and promote the expression of anti-inflammatory genes like interleukin-10. drugbank.com The binding of 11-Oxo-Betamethasone-21-Acetate to the GR is expected to trigger these downstream signaling events, characteristic of glucocorticoid action. The potency of this modulation would be directly related to its binding affinity and its efficacy as a GR agonist.

Assessment of In Vitro Pharmacological Effects in Cellular Systems

Functional Characterization of 11-Oxo-Betamethasone-21-Acetate as a Glucocorticoid Ligand

Functionally, 11-Oxo-Betamethasone-21-Acetate is characterized as a glucocorticoid ligand. This characterization implies that it binds to and activates the glucocorticoid receptor, initiating the cascade of molecular events that lead to the physiological and pharmacological effects associated with glucocorticoids. nih.gov The presence of the 11-oxo group suggests it is a metabolite of betamethasone, and its activity as a GR agonist would depend on its ability to effectively bind and induce the necessary conformational changes in the receptor. researchgate.netnih.gov

Comparative Analysis of Biological Potency with Betamethasone and Other Betamethasone Esters

The biological potency of glucocorticoids is influenced by various structural modifications. Esterification at the C-21 position, as seen in betamethasone-21-acetate, can increase the lipophilicity of the steroid, which may affect its absorption and distribution. nih.gov However, 21-esters have been shown to have lower binding affinity for the GR compared to the parent alcohol, betamethasone. nih.gov Conversely, esterification at the C-17 position, as in betamethasone 17-valerate, can lead to higher potency and affinity for the GR compared to betamethasone itself. researchgate.net

Table of Potency of Various Corticosteroids This table is for educational purposes and relative comparison only. Please consult with a healthcare provider for specific medical advice. psoriasis.org

| Potency | Generic Name |

| Super-potent | Augmented betamethasone dipropionate |

| Super-potent | Clobetasol propionate (B1217596) |

| Super-potent | Augmented diflorasone (B526067) diacetate |

| High | Amcinonide |

| High | Betamethasone dipropionate |

| Medium | Betamethasone valerate (B167501) |

| Medium | Fluticasone propionate |

| Low | Desonide |

| Low | Hydrocortisone (B1673445) |

Structure Activity Relationship Sar Studies of 11 Oxo Betamethasone 21 Acetate and Its Analogues

Elucidating the Role of the C-11 Oxo-Group in Glucocorticoid Receptor Activation

The substitution at the C-11 position of the steroid nucleus is a critical determinant of glucocorticoid activity. While active glucocorticoids like cortisol and betamethasone (B1666872) possess an 11β-hydroxyl group, compounds with an 11-keto (or 11-oxo) group, such as cortisone (B1669442) and 11-Oxo-Betamethasone-21-Acetate, are considered biologically inactive until they are converted to their 11β-hydroxy counterparts. researchgate.netoup.com This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is found in glucocorticoid target tissues. oup.com

The 11β-hydroxyl group is essential for the molecule to effectively bind to and activate the glucocorticoid receptor (GR). researchgate.netoup.com The presence of the 11-oxo group in 11-Oxo-Betamethasone-21-Acetate renders it a prodrug, requiring in vivo metabolic activation to exert its anti-inflammatory effects. This pre-receptor regulation allows for tissue-specific control of glucocorticoid action. oup.comnih.gov

Table 1: Comparison of C-11 Substituents on Glucocorticoid Activity

| Compound | C-11 Substituent | Glucocorticoid Activity | Receptor Activation |

| Betamethasone | 11β-Hydroxyl | Active | Direct Agonist |

| 11-Oxo-Betamethasone-21-Acetate | 11-Oxo | Inactive (Prodrug) | Requires metabolic conversion |

| Cortisol | 11β-Hydroxyl | Active | Direct Agonist |

| Cortisone | 11-Oxo | Inactive (Prodrug) | Requires metabolic conversion |

The Influence of the C-21 Acetate (B1210297) Moiety on Receptor Binding and Biological Profile

Esterification at the C-21 position of the corticosteroid side chain significantly impacts the compound's pharmacokinetic properties, although it does not directly participate in receptor binding. The C-21 acetate group in 11-Oxo-Betamethasone-21-Acetate increases its lipophilicity. researchgate.netvulcanchem.com This enhanced lipid solubility can improve the compound's absorption and penetration through biological membranes, such as the skin. researchgate.netmaynoothuniversity.ie

Once absorbed, the acetate ester is typically hydrolyzed by esterase enzymes in the body to release the active form of the drug. rsc.org Therefore, the C-21 acetate moiety serves as a pro-moiety to improve the delivery of the active steroid to its site of action. The rate of hydrolysis of the ester can influence the duration of action of the drug.

Stereochemical Effects on Biological Activity and Metabolic Transformations

The stereochemistry of the steroid nucleus and its substituents is paramount for biological activity. Betamethasone is distinguished from its epimer, dexamethasone (B1670325), by the orientation of the methyl group at the C-16 position. In betamethasone, the methyl group is in the β-position, while in dexamethasone, it is in the α-position. This seemingly minor difference in stereochemistry can have profound effects on the molecule's anti-inflammatory potency and its metabolic profile. maynoothuniversity.ie

The specific three-dimensional arrangement of atoms in betamethasone derivatives influences how they fit into the ligand-binding pocket of the glucocorticoid receptor. Metabolic transformations are also sensitive to stereochemistry. For instance, the metabolism of betamethasone can involve oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, and reduction of the C-20 carbonyl group. bioscientifica.com The stereoisomeric form can affect the rate and pathway of these metabolic reactions.

Design and Synthesis of Novel Betamethasone Derivatives with Modified Activity Profiles

The quest for more potent and safer corticosteroids has led to the design and synthesis of numerous betamethasone derivatives. rsc.orgdrugbank.com Modifications at various positions of the steroid nucleus have been explored to enhance anti-inflammatory activity and reduce unwanted side effects. sci-hub.se For example, the introduction of a 9α-fluoro substituent, as seen in betamethasone, significantly increases glucocorticoid receptor affinity. researchgate.netvulcanchem.com

Novel synthetic routes are continuously being developed to create new analogues. researchgate.netresearchgate.net These efforts include introducing different functional groups to alter the molecule's electronic and steric properties, thereby modulating its interaction with the glucocorticoid receptor and its pharmacokinetic profile. acs.orgmdpi.commdpi.com The goal is often to develop "soft" steroids that are active locally but are rapidly metabolized to inactive forms upon entering systemic circulation, thus minimizing systemic side effects.

Table 2: Examples of Betamethasone Derivatives and Modifications

| Derivative | Modification | Impact on Activity Profile |

| Betamethasone Valerate (B167501) | Esterification at C-17 with valeric acid | Increased lipophilicity and potency. researchgate.net |

| Betamethasone Dipropionate | Esterification at C-17 and C-21 with propionic acid | Enhanced potency. |

| Clobetasol Propionate (B1217596) | Further halogenation and esterification | Very high potency. |

Computational Chemistry Approaches for SAR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug design and SAR analysis. researchgate.netnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to understand and predict the biological activity of corticosteroids. scispace.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscispace.com These models can help identify the key structural features that contribute to potency and selectivity. Molecular docking simulations provide insights into how a ligand, such as a betamethasone analogue, binds to the active site of the glucocorticoid receptor. nih.gov This information can be used to rationalize observed SAR data and to design new derivatives with improved binding affinity and desired biological effects. These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large numbers of compounds and prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Analytical Methodologies for the Characterization and Quantification of 11 Oxo Betamethasone 21 Acetate

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone in the analysis of corticosteroids, enabling the separation of closely related compounds and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation, identification, and quantification of pharmaceutical compounds, including corticosteroids like 11-Oxo-Betamethasone-21-Acetate. africanjournalofbiomedicalresearch.com The development of robust HPLC methods is critical for impurity profiling, which involves the detection, identification, and quantification of organic and inorganic impurities, as well as residual solvents. wdh.ac.id

A typical HPLC method for corticosteroid analysis employs a reverse-phase column, such as a C18 column, with a mobile phase often consisting of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. africanjournalofbiomedicalresearch.comnih.govinnovareacademics.in Gradient elution, where the mobile phase composition is changed during the analysis, is frequently used to achieve optimal separation of the main compound from its impurities. nih.gov For instance, a gradient reversed-phase HPLC method was developed for betamethasone (B1666872) dipropionate and its related substances using an Altima C18 column and a mobile phase gradient of water, tetrahydrofuran, acetonitrile, and methanol. nih.gov UV detection is commonly performed at a wavelength around 240 nm for these compounds. africanjournalofbiomedicalresearch.comnih.gov

Method validation is a crucial aspect of HPLC method development, ensuring the method is specific, linear, accurate, precise, and robust. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Specificity ensures that the analytical signal corresponds only to the intended analyte and is not affected by the presence of impurities or matrix components. nih.gov Linearity is established over a defined concentration range, and accuracy is determined by recovery studies. africanjournalofbiomedicalresearch.comnih.gov Precision is assessed by evaluating the repeatability and intermediate precision of the method. africanjournalofbiomedicalresearch.com Forced degradation studies are also conducted to demonstrate the stability-indicating capability of the method, ensuring that all potential degradation products can be separated from the active pharmaceutical ingredient. africanjournalofbiomedicalresearch.comnih.gov

For example, a study on betamethasone dipropionate cream developed a stability-indicating HPLC method capable of separating the active ingredient from its degradation products. africanjournalofbiomedicalresearch.com The method utilized a Waters e2695 system with an Inertsil-ODS 3V column and a gradient mobile phase. africanjournalofbiomedicalresearch.com The limit of detection (LOD) and limit of quantification (LOQ) for degradation products were found to be 0.008 µg/ml and 0.024 µg/ml, respectively. africanjournalofbiomedicalresearch.com

Interactive Table: Example HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Condition | Source |

| Column | Altima C18 (250×4.6 mm, 5 μm) | nih.gov |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | nih.gov |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 240 nm | nih.gov |

| Column Temperature | 50°C | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and reduced solvent consumption. lcms.czlcms.cz This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. hitachi-hightech.com

UHPLC has been successfully applied to the analysis of various corticosteroids, demonstrating its ability to separate complex mixtures of these structurally similar compounds in a fraction of the time required by traditional HPLC methods. lcms.czlcms.cznih.gov For instance, a UHPLC method was developed to separate nine corticosteroids in under four minutes using an Acclaim 120 C18 column. lcms.cz Another application demonstrated the separation of seven closely related glucocorticoids in under two minutes using a simplified isocratic UHPLC method. lcms.cz

The choice of organic solvent in the mobile phase, such as acetonitrile versus methanol, can significantly impact the separation selectivity and elution order of steroids in UHPLC. hitachi-hightech.com This is due to the different interactions of the protic (methanol) and aprotic (acetonitrile) solvents with the analytes. hitachi-hightech.com The high resolution of UHPLC columns, sometimes used in series to increase theoretical plates, allows for the baseline separation of even closely related isomers. hitachi-hightech.com

A study comparing HPLC and UHPLC for the analysis of five steroids showed that UHPLC provided superior separation and resolution. hitachi-hightech.com Furthermore, the use of a UHPLC system with a high-pressure resistance (up to 140 MPa) allows for greater flexibility in method development. hitachi-hightech.com

Interactive Table: Comparison of HPLC and UHPLC for Steroid Separation

| Feature | HPLC | UHPLC | Source |

| Column Particle Size | 5 µm | < 2 µm | hitachi-hightech.com |

| Analysis Time | Longer | Shorter (e.g., < 4 min) | lcms.czhitachi-hightech.com |

| Resolution | Good | Excellent, improved separation of isomers | hitachi-hightech.com |

| Solvent Consumption | Higher | Lower | lcms.cz |

| System Pressure | Lower | Higher | hitachi-hightech.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. innovareacademics.inugent.be However, due to the low volatility of many corticosteroids, derivatization is often required before GC analysis. doi.org This can be a time-consuming step. doi.org

One approach for the GC-MS analysis of corticosteroids like betamethasone involves oxidation of the steroid molecule. ugent.be For instance, betamethasone can be oxidized to a more volatile derivative, which can then be analyzed by GC-MS. ugent.be This method has been used to determine betamethasone levels in biological samples. ugent.be The choice of extraction solvent and optimization of the oxidation conditions, such as temperature and reaction time, are critical for the success of this method. ugent.be

Negative Chemical Ionization (NCI) is a soft ionization technique often used in GC-MS for the sensitive detection of electrophilic compounds like oxidized corticosteroids. ugent.be The high sensitivity of GC-NCI-MS allows for the detection of low concentrations of these compounds. ugent.be

While effective, the derivatization requirement can be a drawback of GC-MS compared to LC-MS techniques for steroid analysis. doi.org

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive quantification of corticosteroids. nih.govresearchgate.netmdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity and provides detailed structural information through fragmentation analysis. researchgate.netnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucocorticoids, as it minimizes fragmentation during the ionization process. rsc.orgmdpi.com ESI-MS is commonly used in conjunction with HPLC or UHPLC for the analysis of corticosteroids in various matrices. nih.govnih.govmdpi.com

In positive ESI mode (ESI+), glucocorticoids typically form protonated molecules [M+H]+. mdpi.com In some cases, dehydration can occur, leading to the formation of [M-H2O+H]+ ions. mdpi.com These pseudo-molecular ions can be used for the identification and quantification of the analytes. mdpi.com For instance, a reversed-phase HPLC/ESI-MS method was developed to differentiate betamethasone and its esters, where detection was based on these characteristic ions. nih.gov

ESI can also be operated in negative ion mode (ESI-), which can provide complementary information. researchgate.net The choice of ionization mode depends on the specific compound and the desired sensitivity.

The coupling of ESI-MS with techniques like Laser-Induced Acoustic Desorption (LIAD) has shown potential for the rapid, high-throughput screening of glucocorticoids without extensive sample preparation or chromatographic separation. rsc.org

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying unknown compounds, such as degradation products and metabolites, by analyzing their fragmentation patterns. nih.govscirp.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule) is selected and subjected to collision-induced dissociation (CID), which breaks the ion into smaller, characteristic product ions. researchgate.net

The fragmentation pathways of glucocorticoids can be specific to their structure. For example, the fragmentation of betamethasone esters can help differentiate between isomers. dshs-koeln.de Studies have shown that 17-esters and 21-esters of betamethasone exhibit distinct fragmentation patterns. dshs-koeln.de Both may initially lose hydrogen fluoride (B91410), but the subsequent loss of water is more prominent for 21-esters, while 17-esters preferentially lose the carboxylic acid. dshs-koeln.de

LC-MS/MS methods have been extensively used to study the metabolism of betamethasone. nih.gov By analyzing urine samples after administration of betamethasone, researchers have been able to detect and characterize numerous metabolites, including those resulting from 11-oxidation, 6-hydroxylation, and reduction of the A-ring. nih.gov The identification of these metabolites is crucial for understanding the biotransformation of the drug.

Forced degradation studies coupled with LC-MS/MS are also essential for identifying potential degradation products that may form during the manufacturing or storage of a drug product. colab.ws A study on betamethasone sodium phosphate (B84403) identified four diastereomeric degradation products using LC-MSn, NMR, and mechanistic considerations. colab.ws

Interactive Table: Common MS/MS Transitions for Glucocorticoid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| Cortisol | 363.11 | 121.00 | ESI+ | nih.gov |

| Cortisone (B1669442) | 361.18 | 163.11 | ESI+ | nih.gov |

| Dexamethasone (B1670325)/Betamethasone | 451 | 361 | ESI+ | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Glucocorticoid Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unambiguous structural elucidation of complex organic molecules like 11-Oxo-Betamethasone-21-Acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.

The structure of 11-Oxo-Betamethasone-21-Acetate is derived from Betamethasone-21-Acetate through the oxidation of the hydroxyl group at the C11 position to a ketone. This chemical modification introduces significant changes in the local electronic environment, which are readily observable in both ¹H and ¹³C NMR spectra. While specific spectral data for 11-Oxo-Betamethasone-21-Acetate is not widely published, the expected shifts can be inferred from the known spectra of the parent compound, Betamethasone-21-Acetate. chemicalbook.comnih.gov

The conversion of the 11β-hydroxyl group to an 11-keto group is expected to cause a notable downfield shift for the adjacent C12 and C9 carbons in the ¹³C NMR spectrum due to the deshielding effect of the carbonyl group. Similarly, protons on neighboring carbons, such as the H-9 and H-12 protons, would exhibit corresponding downfield shifts in the ¹H NMR spectrum. Furthermore, ¹⁹F NMR can be a useful tool for confirming the presence and environment of the fluorine atom at the C9 position, a characteristic feature of betamethasone derivatives.

Table 1: Predicted ¹³C NMR Chemical Shift (δ) Comparison

| Carbon Atom | Betamethasone-21-Acetate (Observed δ, ppm) | 11-Oxo-Betamethasone-21-Acetate (Predicted δ, ppm) | Rationale for Shift |

|---|---|---|---|

| C11 | ~68-70 | >200 | Oxidation of alcohol to ketone |

| C9 | ~103-105 (with F coupling) | Downfield shift | Influence of adjacent C11-keto group |

| C12 | ~40-42 | Downfield shift | Influence of adjacent C11-keto group |

| C20 | ~205-208 | Minimal change | Distant from C11 modification |

| C21 | ~65-67 | Minimal change | Distant from C11 modification |

Note: Predicted values are estimates based on standard substituent effects in steroid chemistry.

Application of Isotope-Labeled Internal Standards in Quantitative Analysis

Accurate quantification of 11-Oxo-Betamethasone-21-Acetate, especially in complex biological or environmental samples, necessitates robust analytical methods that can account for sample loss during preparation and variations in instrument response. The use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays (e.g., LC-MS/MS). nih.govmdpi.com

A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). For 11-Oxo-Betamethasone-21-Acetate, an ideal internal standard would be, for example, 11-Oxo-Betamethasone-21-Acetate-d₃, where the three protons on the acetate (B1210297) methyl group are replaced with deuterium.

The fundamental advantage of a SIL internal standard is its near-identical physicochemical properties to the unlabeled analyte. sigmaaldrich.com This ensures that it behaves identically during sample extraction, cleanup, and chromatographic separation, and experiences the same degree of ionization or suppression in the mass spectrometer's ion source. nih.govscispace.com Because the SIL standard is distinguished from the analyte by its higher mass, the ratio of the analyte's signal to the known concentration of the internal standard's signal allows for precise quantification, correcting for any analytical variability. sigmaaldrich.com This approach, known as isotope dilution mass spectrometry, significantly improves method ruggedness and inter-laboratory reproducibility. mdpi.com

Table 2: Advantages of Stable Isotope-Labeled Internal Standards

| Feature | Benefit |

|---|---|

| Co-elution | Compensates for variations in chromatographic retention time. |

| Similar Extraction Recovery | Corrects for analyte loss during sample preparation steps. sigmaaldrich.com |

| Identical Ionization Efficiency | Mitigates matrix effects (ion suppression or enhancement) in the MS source. nih.gov |

| Improved Precision & Accuracy | Leads to more reliable and reproducible quantitative results. scispace.com |

| High Specificity | Mass difference ensures clear distinction from the analyte, enhancing selectivity. sigmaaldrich.com |

Development and Validation of Robust Analytical Methods for Research Applications

The development and validation of a robust analytical method are critical prerequisites for the reliable use of quantitative data in any research application. For 11-Oxo-Betamethasone-21-Acetate, this typically involves creating a stability-indicating chromatographic method, often using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector like UV or mass spectrometry (MS). africanjournalofbiomedicalresearch.combmuv.de

Method Development: The process begins with selecting an appropriate HPLC column (e.g., C18) and optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) to achieve adequate separation of the analyte from impurities and other matrix components. africanjournalofbiomedicalresearch.com The flow rate, column temperature, and injection volume are also optimized to ensure good peak shape and resolution. labmanager.com For UV detection, the wavelength is set to the absorbance maximum of the analyte (e.g., ~240 nm for corticosteroids with a cross-conjugated dienone system). africanjournalofbiomedicalresearch.com For higher sensitivity and selectivity, LC-MS/MS is the preferred technique. bmuv.de

Method Validation: Once developed, the method must be rigorously validated in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). labmanager.com Validation ensures the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. africanjournalofbiomedicalresearch.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. africanjournalofbiomedicalresearch.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. labmanager.com

Table 3: Key Analytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria (for Assay) |

|---|---|---|

| Specificity | Demonstrates no interference at the analyte's retention time. | Peak purity index > 0.99; baseline resolution from other peaks. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.999 |

| Accuracy | Percent recovery of a known amount of spiked analyte. | 98.0% - 102.0% |

| Precision | Relative Standard Deviation (RSD) of replicate measurements. | RSD ≤ 2% |

| LOQ | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |

| Robustness | Consistency of results with small changes in method parameters. | RSD of results ≤ 2% |

By following these development and validation principles, a reliable and robust analytical method can be established for the quantification of 11-Oxo-Betamethasone-21-Acetate in research settings. axios-research.com

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 11-Oxo-Betamethasone-21-Acetate with high purity?

- Methodological Answer : Synthesis should focus on regioselective oxidation at the C11 position of betamethasone derivatives. Use intermediates like Betamethasone 21-Acetate (CAS 987-24-6) and optimize reaction conditions (e.g., oxidizing agents such as Jones reagent or pyridinium chlorochromate). Monitor reaction progress via HPLC or TLC, and validate purity using NMR (e.g., H and C) and mass spectrometry. Impurity profiling should include comparisons with structurally related compounds like Δ-9,11-Betamethasone 21-Acetate and Betamethasone Dipropionate EP Impurity N .

Q. How can researchers validate the structural identity of 11-Oxo-Betamethasone-21-Acetate?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the presence of the C11 ketone (absence of hydroxyl proton signals at C11) and acetate group at C21 (δ ~2.0 ppm for acetyl protons).

- Mass Spectrometry : Verify the molecular ion peak at m/z 434.50 (M.F. ) .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly at C9 (fluoro), C16 (methyl), and C17 (acetate) positions .

Q. What analytical methods are suitable for quantifying 11-Oxo-Betamethasone-21-Acetate in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 240 nm). Optimize mobile phases (e.g., acetonitrile/water gradients) to separate it from structurally similar glucocorticoids like Dexamethasone 21-acetate . For enhanced sensitivity, employ LC-MS/MS with MRM transitions specific to its fragmentation pattern . Validate methods per ICH guidelines, including linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 11-Oxo-Betamethasone-21-Acetate?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, glucocorticoid receptor isoforms).

- Step 1 : Replicate studies using standardized protocols (e.g., GR-binding assays with HEK293T cells transfected with human GRα).

- Step 2 : Compare results with structurally analogous compounds (e.g., Betamethasone Dipropionate and 6-Oxo-Betamethasone derivatives) to identify structure-activity relationships (SAR) .

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., solubility, metabolic stability) influencing potency .

Q. What mechanistic studies are critical to understanding the metabolic stability of 11-Oxo-Betamethasone-21-Acetate?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Focus on hydrolysis of the C21 acetate and oxidation at C11 .

- Enzyme Kinetics : Determine and values for CYP3A4-mediated metabolism. Compare with Betamethasone 21-Acetate to assess the impact of the C11 ketone .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CYP450 isoforms and assess metabolic liability .

Q. How should researchers design experiments to evaluate the stability of 11-Oxo-Betamethasone-21-Acetate under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% ), and thermal (40–60°C) conditions.

- Analytical Monitoring : Track degradation products via HPLC-DAD and LC-MS. Key degradation pathways may include hydrolysis (C21 acetate) or ketone reduction (C11) .

- Kinetic Analysis : Calculate degradation rate constants () and shelf-life () using Arrhenius equations for temperature-dependent stability .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies of 11-Oxo-Betamethasone-21-Acetate?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., ) using software like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives like Betamethasone Dipropionate .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for 11-Oxo-Betamethasone-21-Acetate?

- Detailed Experimental Descriptions : Specify reaction scales, equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., column chromatography gradients).

- Supporting Information : Include raw NMR/MS spectra, HPLC chromatograms, and crystallographic data (CIF files). Cross-validate results with independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.